molecular formula C21H24N2O5 B2566528 N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide CAS No. 307952-84-7

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Cat. No. B2566528
CAS RN: 307952-84-7
M. Wt: 384.432
InChI Key: IFRDCDVNICRSBM-IZZDOVSWSA-N
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Description

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, also known as N-(4-t-BTP)-3-(4,5-DMNP)-Acrylamide, is an organic compound used as a reagent in the laboratory. It is a white crystalline powder with a melting point of 109-111°C and a molecular weight of 514.6 g/mol. It is soluble in water, ethanol, and methanol. N-(4-t-BTP)-3-(4,5-DMNP)-Acrylamide has a wide range of applications in scientific research, such as in the synthesis of polymers, the synthesis of peptides, and the study of biochemical and physiological effects.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is a widely used industrial chemical for synthesizing polyacrylamide, which serves numerous applications including soil conditioning, wastewater treatment, and in laboratory practices. The compound's chemistry, biochemistry, and safety have been extensively studied, underlining the importance of understanding its formation in food and its role in human health. The comprehensive review by Friedman (2003) provides insights into acrylamide's nonfood and food sources, exposure from the environment and diet, mechanisms of formation in food, and its metabolic pathways, suggesting further research to develop food processes that decrease dietary acrylamide content (Friedman, 2003).

Applications in Water Treatment and Industry

The use of acrylamide-based polymers, such as polyacrylamide, in water and wastewater treatment processes demonstrates the significance of understanding the chemical's applications beyond its toxicological profile. Taeymans et al. (2004) discuss the industrial perspective on acrylamide research, analysis, and control within the European food industries, highlighting the necessity for continuous efforts to mitigate acrylamide formation in food products (Taeymans et al., 2004).

Microgels and Hybrid Applications

Acrylamide-based microgels, such as poly(N-isopropylacrylamide-co-acrylamide), have attracted attention for their responsive behavior and chemical stability. These microgels can undergo reversible swelling/deswelling in response to changes in environmental conditions, making them potential candidates for nanotechnology, drug delivery, sensing, and catalysis applications. Begum et al. (2019) review the synthesis, properties, and recent research progress in this area, suggesting future studies for further development (Begum et al., 2019).

Mitigation of Toxicity in Food and Health

Efforts to reduce the content of toxic substances in food, including acrylamide, are crucial for improving food safety. Lactic acid bacteria (LAB) have been found effective in reducing toxic substances like acrylamide through mechanisms such as adsorption, degradation, and antioxidant properties. Shao et al. (2021) describe the reduction mechanisms of toxic substances by LAB, emphasizing the potential of LAB to contribute to food safety improvement (Shao et al., 2021).

Coordination Chemistry and Environmental Impact

Understanding the coordination chemistry of acrylamide and its environmental impact is essential for addressing its health effects. The review by Girma et al. (2005) provides a literature survey on the coordination chemistry of acrylamide with transition metals, shedding light on its potential role in biological systems and its reactivity in food and health contexts (Girma et al., 2005).

properties

IUPAC Name

(E)-N-(4-tert-butylphenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2,3)15-7-9-16(10-8-15)22-20(24)11-6-14-12-18(27-4)19(28-5)13-17(14)23(25)26/h6-13H,1-5H3,(H,22,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDCDVNICRSBM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

CAS RN

307952-84-7
Record name N-(4-TERT-BUTYLPHENYL)-3-(4,5-DIMETHOXY-2-NITROPHENYL)ACRYLAMIDE
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